An In-depth Technical Guide to 4-(2-Oxoacetyl)benzonitrile (CAS 20099-53-0): A Versatile Building Block for Drug Discovery
An In-depth Technical Guide to 4-(2-Oxoacetyl)benzonitrile (CAS 20099-53-0): A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Oxoacetyl)benzonitrile, also known as 4-cyanophenylglyoxal, is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, incorporating both a reactive α-ketoaldehyde moiety and a versatile benzonitrile group, positions it as a valuable building block for the synthesis of diverse and complex molecular architectures. The electron-withdrawing nature of the para-cyano group modulates the reactivity of the phenylglyoxal core, offering distinct advantages in the design of targeted therapeutic agents and other functional organic materials. This guide provides a comprehensive overview of the properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 4-(2-Oxoacetyl)benzonitrile is crucial for its effective utilization in research and synthesis.
Physicochemical Data
The key physicochemical properties of 4-(2-Oxoacetyl)benzonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20099-53-0 | N/A |
| Molecular Formula | C₉H₅NO₂ | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | Expected to be a solid | N/A |
| Purity | >95% (as commercially available) | [1] |
| SMILES | N#CC1=CC=C(C(C=O)=O)C=C1 | N/A |
Spectroscopic Characterization (Predicted)
The proton NMR spectrum is expected to be characteristic of a 1,4-disubstituted benzene ring with an aldehyde proton.
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Aldehydic Proton (CHO): A singlet is predicted to appear far downfield, typically in the range of δ 9.5 - 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl bond.
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Aromatic Protons (C₆H₄): Two sets of doublets are expected, characteristic of an AA'BB' spin system for a para-substituted benzene ring.
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The two protons ortho to the oxoacetyl group are expected to resonate at approximately δ 8.0 - 8.2 ppm .
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The two protons ortho to the cyano group are predicted to be in the region of δ 7.8 - 8.0 ppm .
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The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule.
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Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region of the spectrum.
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The ketonic carbonyl carbon is predicted around δ 190 - 200 ppm .
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The aldehydic carbonyl carbon is expected at a slightly lower chemical shift, around δ 185 - 195 ppm .
-
-
Nitrile Carbon (C≡N): A signal is expected in the range of δ 115 - 120 ppm .
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Aromatic Carbons (C₆H₄): Four distinct signals are anticipated for the aromatic carbons due to the para-substitution pattern. The ipso-carbons (attached to the substituents) will have characteristic chemical shifts.
-
The carbon attached to the cyano group is predicted around δ 110-115 ppm .
-
The carbon attached to the oxoacetyl group is expected in the range of δ 135-140 ppm .
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The remaining aromatic carbons will appear between δ 128 - 135 ppm .
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The infrared spectrum will be dominated by the strong absorption bands of the carbonyl and nitrile functional groups.
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C=O Stretching (Ketone and Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ . Due to the presence of two carbonyl groups, this band may be broad or appear as two closely spaced peaks. Conjugation with the aromatic ring lowers the stretching frequency compared to aliphatic ketones and aldehydes.
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C≡N Stretching (Nitrile): A medium to strong, sharp absorption is predicted in the range of 2220-2240 cm⁻¹ .
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C-H Stretching (Aldehyde): A characteristic weak to medium absorption band is expected around 2720 cm⁻¹ and 2820 cm⁻¹ .
-
Aromatic C-H Stretching: Absorptions will be observed above 3000 cm⁻¹ .
-
Aromatic C=C Bending: Peaks in the fingerprint region (1400-1600 cm⁻¹ ) will be indicative of the aromatic ring.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 159 would be expected. Key fragmentation patterns would likely involve:
-
Loss of the formyl group (-CHO): A prominent peak at m/z 130, corresponding to the [M-29]⁺ fragment (4-cyanobenzoyl cation).
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Loss of carbon monoxide (-CO): A peak at m/z 131 from the molecular ion.
-
Formation of the 4-cyanophenyl cation: A fragment at m/z 102.
Section 2: Synthesis and Purification
The synthesis of 4-(2-Oxoacetyl)benzonitrile can be effectively achieved through the oxidation of the corresponding acetophenone derivative.
Proposed Synthetic Pathway: Selenium Dioxide Oxidation
A well-established method for the conversion of an activated methyl or methylene group adjacent to a carbonyl to a new carbonyl group is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[2][3] This methodology is directly applicable to the synthesis of 4-(2-Oxoacetyl)benzonitrile from 4-acetylbenzonitrile.
Caption: Synthetic workflow for 4-(2-Oxoacetyl)benzonitrile.
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Starting Material: 4-Acetylbenzonitrile is a commercially available and relatively inexpensive starting material.
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Oxidizing Agent: Selenium dioxide is a specific and effective reagent for the oxidation of α-methyl and methylene groups of ketones to 1,2-dicarbonyl compounds.[3]
-
Solvent System: A mixture of dioxane and water is often employed to facilitate the solubility of both the organic substrate and the inorganic oxidizing agent.[1] The presence of water can also influence the reaction rate.[2]
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the oxidation reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed method based on established chemical literature and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Acetylbenzonitrile
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzonitrile (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated elemental selenium.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4-(2-Oxoacetyl)benzonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified compound. Phenylglyoxals can also be purified via the formation of their stable crystalline hydrates, which can be isolated and subsequently dehydrated if necessary.[4]
Caption: General purification workflow for the target compound.
Section 3: Reactivity and Applications in Drug Discovery
The dual functionality of 4-(2-Oxoacetyl)benzonitrile makes it a highly versatile intermediate for the synthesis of a wide array of heterocyclic compounds and other complex molecules with potential therapeutic applications.
Reactivity Profile
-
α-Ketoaldehyde Moiety: This group is highly electrophilic and can participate in a variety of reactions, including:
-
Cyclocondensation reactions: It can react with dinucleophiles (e.g., diamines, hydrazines, hydroxylamines) to form various heterocyclic rings such as quinoxalines, pyrazines, and oxazoles.
-
Nucleophilic addition: The aldehydic and ketonic carbonyls are susceptible to attack by nucleophiles.
-
-
Benzonitrile Group: The nitrile functionality can be transformed into other important functional groups:
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: Reduction can yield a primary amine.
-
Cycloaddition reactions: The nitrile group can participate in [3+2] cycloaddition reactions to form tetrazoles and other heterocycles.
-
Role in Drug Design and Development
The structural motifs present in 4-(2-Oxoacetyl)benzonitrile are found in numerous biologically active compounds.
-
α-Keto Amides and Related Structures: The α-ketoamide moiety is a privileged structure in medicinal chemistry, known for its ability to act as a non-electrophilic scaffold to modulate compound conformation or as a reactive "warhead" to form covalent bonds with target enzymes.[5] The α-ketoaldehyde in 4-(2-oxoacetyl)benzonitrile can be a precursor to such structures.
-
Benzonitrile as a Pharmacophore: The benzonitrile group is present in a number of FDA-approved drugs.[6] It can act as a hydrogen bond acceptor and its electron-withdrawing properties can influence the pharmacokinetic profile of a molecule.[7]
Given its reactive nature and the pharmacological importance of its constituent moieties, 4-(2-Oxoacetyl)benzonitrile can be a key starting material for the synthesis of inhibitors for various enzyme classes, including but not limited to:
-
Protease Inhibitors: The α-ketoaldehyde can react with active site serine or cysteine residues of proteases.
-
Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors.
-
Anticancer Agents: Benzonitrile-containing compounds have shown promise as antitumor drugs.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
